

Application Notes and Protocols for Demethoxycapillarisin Synthesis and Biological Activity

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Compound of Interest		
Compound Name:	Demethoxycapillarisin	
Cat. No.:	B045786	Get Quote

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Abstract

Demethoxycapillarisin is a naturally occurring 2-phenoxychromone with significant biological activity.[1] Notably, it has been identified as an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, through the activation of the PI3K signaling pathway.[2][3][4] This document provides a detailed protocol for the chemical synthesis of **Demethoxycapillarisin** and an overview of its mechanism of action, making it a valuable resource for researchers in medicinal chemistry and drug discovery targeting metabolic disorders.

Chemical Properties and Data

Property	Value	Reference
Molecular Formula	C15H10O6	PubChem
Molecular Weight	286.24 g/mol	PubChem
CAS Number	61854-36-2	PubChem
IC₅₀ for PEPCK mRNA inhibition	43 μΜ	[2][3][4]



Synthesis Protocol

The synthesis of **Demethoxycapillarisin** can be achieved through a route that involves an intramolecular Wittig reaction as the key step.[1] The following protocol is a representative procedure based on established methods for the synthesis of 2-phenoxychromones and the principles of the Wittig reaction.

Materials and Reagents

- Starting materials (specific ortho-hydroxyacetophenone and phenol precursors)
- Triphenylphosphine (PPh₃)
- Appropriate alkyl halide
- Strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous solvents (e.g., THF, DMF)
- Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)

Experimental Procedure

- Phosphonium Salt Formation:
 - In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
 dissolve triphenylphosphine in an appropriate anhydrous solvent.
 - Add the selected alkyl halide dropwise to the solution at room temperature.
 - Stir the reaction mixture at room temperature or with gentle heating until a precipitate (the phosphonium salt) is formed.
 - Isolate the phosphonium salt by filtration, wash with a non-polar solvent (e.g., diethyl ether
 or hexane) to remove any unreacted starting materials, and dry under vacuum.
- Ylide Formation and Intramolecular Wittig Reaction:



- Suspend the dried phosphonium salt in an anhydrous solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.
- Cool the suspension to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.
- Slowly add a strong base (e.g., n-butyllithium in hexanes) dropwise to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
- Allow the reaction mixture to stir at low temperature for a specified time to ensure complete ylide formation.
- To this ylide solution, add a solution of the ortho-hydroxyacetophenone precursor that has been modified to contain a carbonate group, which is necessary for the intramolecular reaction.
- Slowly warm the reaction mixture to room temperature and continue stirring until the reaction is complete (monitored by TLC).
- Workup and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure
 Demethoxycapillarisin.

Characterization:

 Confirm the structure and purity of the synthesized **Demethoxycapillarisin** using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.



Biological Activity and Signaling Pathway

Demethoxycapillarisin has been shown to decrease glucose production by inhibiting the expression of PEPCK mRNA.[2][3][4] This inhibitory effect is mediated through the activation of the PI3K (Phosphoinositide 3-kinase) signaling pathway.[2][4] The activation of PI3K leads to a downstream signaling cascade, including the phosphorylation of Akt, which ultimately results in the suppression of PEPCK gene expression.[2]

Experimental Protocol: Inhibition of PEPCK mRNA Expression in H4IIE Hepatoma Cells

This protocol is based on the methodology described in the study by Govorko et al. (2007).[2]

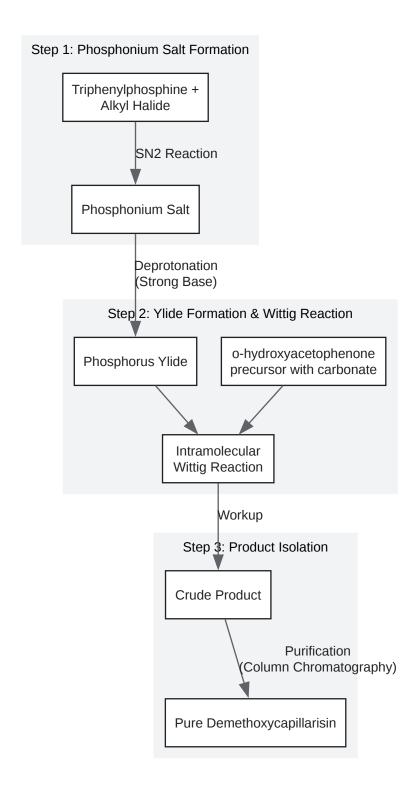
- Cell Culture:
 - Culture H4IIE rat hepatoma cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- Treatment:
 - Seed the cells in culture plates and allow them to adhere overnight.
 - Induce PEPCK expression by treating the cells with dexamethasone and a cAMP analog.
 - Concurrently, treat the cells with varying concentrations of **Demethoxycapillarisin**.
 Include a vehicle control (e.g., DMSO) and a positive control (e.g., insulin).
- RNA Isolation and gPCR:
 - After the incubation period, lyse the cells and isolate total RNA using a suitable RNA isolation kit.
 - Reverse transcribe the RNA to cDNA.
 - Perform quantitative real-time PCR (qPCR) using primers specific for PEPCK and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis:



- Calculate the relative expression of PEPCK mRNA in treated cells compared to control cells.
- Determine the IC50 value of **Demethoxycapillarisin** for the inhibition of PEPCK mRNA expression.

Visualizations
Experimental Workflow: Synthesis of
Demethoxycapillarisin



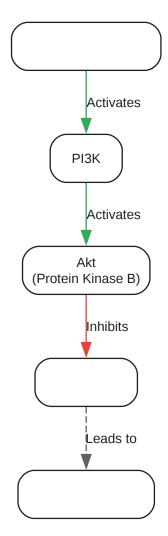


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Caption: Workflow for the synthesis of **Demethoxycapillarisin**.



Signaling Pathway: Demethoxycapillarisin-mediated PEPCK Inhibition



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Caption: PI3K pathway activation by **Demethoxycapillarisin**.

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